molecular formula C13H23NO2 B14375925 1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-07-7

1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one

Cat. No.: B14375925
CAS No.: 88557-07-7
M. Wt: 225.33 g/mol
InChI Key: KUIJVCHKRUOXRR-UHFFFAOYSA-N
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Description

1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a diethylamino group, an ethyl group, and a methyl group attached to a dihydrofuran ring, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of a dihydrofuran derivative with diethylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, influencing cellular processes and signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one: Similar structure with a propyl group instead of an ethyl group.

    1-[4-(Dimethylamino)phenyl]ethanone: Contains a dimethylamino group and a phenyl ring.

Uniqueness

1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one is unique due to its specific combination of functional groups and the dihydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88557-07-7

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

1-[2-(diethylamino)-3-ethyl-5-methyl-2,3-dihydrofuran-4-yl]ethanone

InChI

InChI=1S/C13H23NO2/c1-6-11-12(9(4)15)10(5)16-13(11)14(7-2)8-3/h11,13H,6-8H2,1-5H3

InChI Key

KUIJVCHKRUOXRR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(OC(=C1C(=O)C)C)N(CC)CC

Origin of Product

United States

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